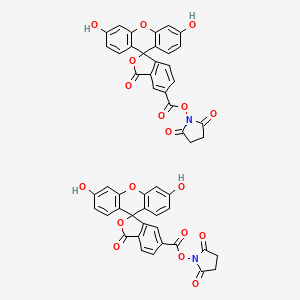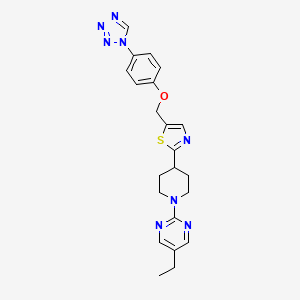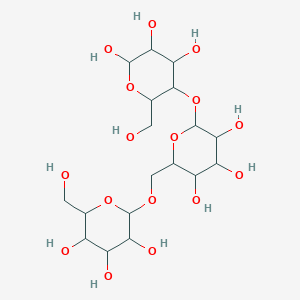
D-Panose
Overview
Description
D-Panose, also known as panose, is a trisaccharide composed of three glucose units linked by α-1,6 and α-1,4 glycosidic bonds. It is a naturally occurring oligosaccharide found in various plants and is a product of the enzymatic breakdown of starch.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Panose can be synthesized through enzymatic processes involving glucosyltransferases. One common method involves the use of dextransucrase from Leuconostoc mesenteroides, which transfers glucose units from sucrose to acceptor molecules like maltose, resulting in the formation of this compound . The reaction conditions typically include a buffered aqueous solution with optimal pH and temperature settings for enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Leuconostoc mesenteroides are cultured in a medium containing sucrose and other nutrients. The dextransucrase enzyme produced by these microorganisms catalyzes the formation of this compound. The product is then purified using techniques like gel filtration chromatography .
Chemical Reactions Analysis
Types of Reactions
D-Panose primarily undergoes hydrolysis reactions, where the glycosidic bonds are cleaved by enzymes such as α-glucosidase. It can also participate in Maillard reactions, which are important in food chemistry for the development of flavor and color .
Common Reagents and Conditions
The hydrolysis of this compound typically requires acidic or enzymatic conditions. Enzymes like α-glucosidase are commonly used under mild conditions (pH 4.5-5.5, 37°C). For Maillard reactions, the presence of amino acids and reducing sugars under heat is necessary .
Major Products
The hydrolysis of this compound results in the formation of glucose units. In Maillard reactions, a variety of flavor compounds and brown pigments are produced .
Scientific Research Applications
D-Panose has several applications in scientific research:
Food Science: It is used as a prebiotic to promote the growth of beneficial gut bacteria.
Medicine: Research has shown potential benefits in managing blood sugar levels and improving gut health. .
Biotechnology: It is used in the synthesis of oligosaccharides and glycoconjugates for various applications, including drug delivery and vaccine development.
Mechanism of Action
The mechanism of action of D-Panose involves its interaction with specific enzymes and microbial populations. In the gut, it acts as a substrate for beneficial bacteria, promoting their growth and activity. This prebiotic effect helps in maintaining a healthy gut microbiome . In dental applications, it inhibits the synthesis of water-insoluble glucans by Streptococcus mutans, thereby reducing the formation of dental plaque .
Comparison with Similar Compounds
D-Panose is similar to other oligosaccharides like isomaltose and panose. its unique structure, with both α-1,6 and α-1,4 glycosidic bonds, gives it distinct properties. Unlike isomaltose, which has only α-1,6 bonds, this compound can participate in a wider range of biochemical reactions .
List of Similar Compounds
- Isomaltose
- Panose
- Maltose
- Trehalose
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEGMIWEEQEYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Panose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33401-87-5 | |
| Record name | Panose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223 °C | |
| Record name | Panose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


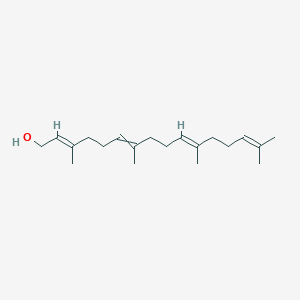
![2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt](/img/structure/B8071536.png)
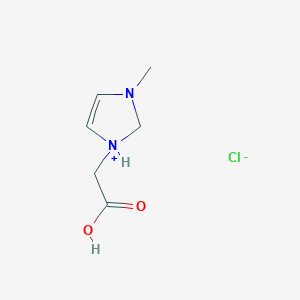
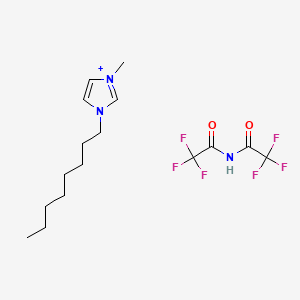

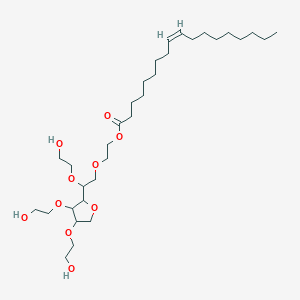
![sodium;oxido-oxo-[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B8071577.png)
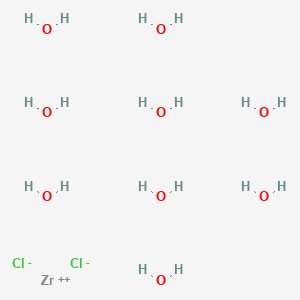
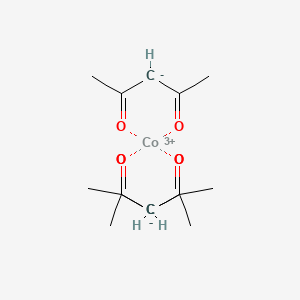
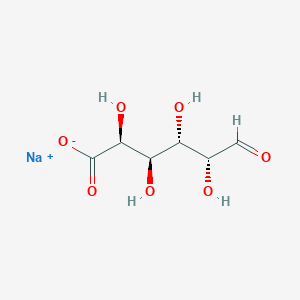
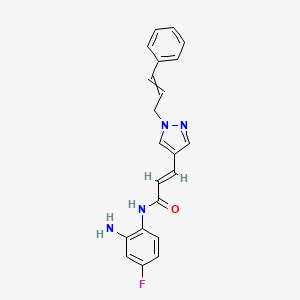
![disodium;(6E)-4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8071613.png)
